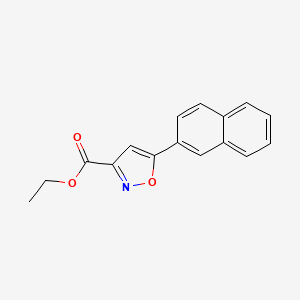

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the isoxazole ring. The presence of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-naphthylacetic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting isoxazole is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the isoxazole ring to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate has shown promising potential in drug development due to its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals.

- Anticancer Properties : Studies have explored its role as an anticancer agent, with preliminary findings indicating that it may inhibit cancer cell proliferation through specific molecular interactions.

- Stem Cell Differentiation : Some derivatives are being investigated for their ability to influence stem cell differentiation, which could have implications in regenerative medicine.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It can participate in various chemical reactions, including:

- Cyclization Reactions : Used to create new heterocycles, enhancing the complexity and functionality of synthesized compounds.

- Functional Group Modifications : The compound can undergo oxidation, reduction, and substitution reactions to introduce new functional groups, expanding its utility in chemical synthesis.

Material Science

This compound's unique structural features allow for its application in developing specialty chemicals and materials. Its properties can be tailored for specific applications in coatings, polymers, and other advanced materials.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of this compound found that it effectively inhibited the growth of several pathogenic bacteria and fungi. The research highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines. Further investigations into its mechanism revealed that it may induce apoptosis through specific signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate | Isoxazole ring with methyl substitution | Different biological activity profiles |

| Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate | Pyrazole fused with isoxazole | Explored for anti-inflammatory properties |

This table illustrates how variations in substituents lead to distinct chemical and biological properties among isoxazole derivatives.

Wirkmechanismus

The mechanism of action of Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives and naphthalene-containing compounds:

Isoxazole Derivatives: Compounds like 5-(phenyl)isoxazole-3-carboxylate and 5-(pyridyl)isoxazole-3-carboxylate share the isoxazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Naphthalene-Containing Compounds: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-sulfonic acid contain the naphthalene ring but differ in their functional groups, affecting their reactivity and applications.

Biologische Aktivität

Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring fused with a naphthalene moiety, making it a versatile compound for various applications. Its molecular formula is , with a molecular weight of approximately 229.23 g/mol. The presence of the ethyl ester group at the 3-position enhances its solubility and bioavailability.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoxazole ring can participate in hydrogen bonding, while the naphthalene ring engages in π-π stacking interactions, modulating protein activities and signaling pathways.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals for treating infections .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

2. Antiviral Properties

Some derivatives have shown promising antiviral activity against specific viral infections. The mechanism often involves inhibiting viral replication or entry into host cells, although detailed studies are still needed to elucidate the specific pathways involved .

3. Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways .

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) compared to untreated controls. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in oncology .

Research Applications

This compound serves as a building block in the synthesis of more complex molecules and is explored for its therapeutic applications in drug development. Its unique structural features allow for further functionalization, enhancing biological activity or altering pharmacokinetic properties .

Eigenschaften

IUPAC Name |

ethyl 5-naphthalen-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)14-10-15(20-17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSJLOZUMJEKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.